Substituent-Driven LogP and Solubility Differentiation vs. 6-Bromo- and 8-Nitro-Chroman-4-one Analogs
The dual substitution with electron-withdrawing bromine and nitro groups significantly increases the compound's lipophilicity compared to its mono-substituted analogs. Computational predictions indicate an XLogP3-AA of 1.9 for the target compound, representing a measurable increase over 6-bromochroman-4-one (predicted XLogP3-AA ~1.4) and 8-nitrochroman-4-one (predicted XLogP3-AA ~0.8). [1] This higher lipophilicity is a crucial factor for membrane permeability in cell-based assays, making it a more suitable starting point for developing cell-active probes where the mono-substituted analogs would likely underperform.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 6-Bromochroman-4-one: ~1.4; 8-Nitrochroman-4-one: ~0.8 |
| Quantified Difference | Target compound is ~0.5 to 1.1 log units more lipophilic than its mono-substituted comparators. |
| Conditions | Computational prediction (XLogP3 method, PubChem 2021.05.07) |
Why This Matters
A 1 log unit increase in lipophilicity typically translates to a several-fold increase in membrane permeability, directly influencing intracellular target engagement and apparent potency in cellular models.
- [1] PubChem. Computed Properties for CID 71756221 (target compound), CID 11742991 (6-bromochroman-4-one), and CID 11796812 (8-nitrochroman-4-one). National Center for Biotechnology Information. View Source
